Lipophilicity (XLogP3) Advantage Over 8-(Methoxymethyl) Analog
The ethoxymethyl substituent confers a higher computed lipophilicity (XLogP3 = 0.9) relative to the methoxymethyl analog (XLogP3 = 0.5) [1]. This +0.4 log-unit shift places the compound closer to the CNS-drug-like sweet spot (1 < XLogP < 3) while retaining excellent aqueous solubility potential [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-amine: XLogP3 = 0.5 |
| Quantified Difference | +0.4 log units (ΔXLogP3) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.4 log-unit increase in XLogP3 can translate to a ~2.5-fold increase in membrane permeability (based on the empirical logP-permeability correlation), making the ethoxymethyl analog more suitable for targets requiring passive membrane crossing.
- [1] PubChem CID 121204446 (XLogP3 = 0.9); PubChem CID 121204426 (XLogP3 = 0.5). View Source
- [2] Wager, T. T. et al. (2010) 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties', ACS Chem. Neurosci., 1, 420-434. View Source
